molecular formula C9H8BrN3 B2591913 1-(4-Bromophenyl)-1H-pyrazol-5-amine CAS No. 72194-27-5

1-(4-Bromophenyl)-1H-pyrazol-5-amine

Cat. No.: B2591913
CAS No.: 72194-27-5
M. Wt: 238.088
InChI Key: NDYDXWBWGGKTCD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a bromine atom on the phenyl ring and an amino group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-1H-pyrazol-5-amine can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The amino group on the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives. Reduction reactions can convert the amino group to an imine or other reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted phenyl-pyrazoles.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Imines or other reduced forms of the amino group.

    Coupling Products: Aryl or alkyl-substituted pyrazoles.

Scientific Research Applications

1-(4-Bromophenyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Bromophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-1H-pyrazol-5-amine: Contains a fluorine atom on the phenyl ring.

    1-(4-Methylphenyl)-1H-pyrazol-5-amine: Has a methyl group instead of a halogen.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other substituents.

Properties

IUPAC Name

2-(4-bromophenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYDXWBWGGKTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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